molecular formula C16H13ClN2O3 B3959856 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide

2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide

Cat. No. B3959856
M. Wt: 316.74 g/mol
InChI Key: FQASGZGSRYMBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide, also known as CBR-5884, is a novel compound that has shown potential for use in scientific research. This compound was first synthesized in 2007 by researchers at the University of Cambridge, and since then, it has been the subject of several studies to investigate its mechanism of action and potential applications.

Mechanism of Action

2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide acts as a positive allosteric modulator of GABA receptors, which enhances the activity of these receptors and increases the inhibitory tone of the brain. This leads to a reduction in neuronal excitability and can have a calming effect on the brain. The exact mechanism of action of this compound is still being studied, but it is believed to involve interactions with specific binding sites on the GABA receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to modulating GABA receptor activity, this compound can also increase the release of dopamine in the brain, which is important for regulating mood and motivation. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide in lab experiments is its specificity for GABA receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, the synthesis of this compound is complex and time-consuming, which can make it difficult to obtain large quantities of this compound for experiments. Additionally, the effects of this compound on different types of GABA receptors and in different regions of the brain are still being studied, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide. One area of interest is the potential use of this compound for the treatment of neurological disorders such as epilepsy and anxiety. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of research is the development of more efficient synthesis methods for this compound, which could make this compound more widely available for scientific research. Finally, future studies may also investigate the effects of this compound on other neurotransmitter systems and in other areas of the body, which could lead to the development of new treatments for a variety of diseases.

Scientific Research Applications

2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide has shown potential for use in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can modulate the activity of GABA receptors, which are important for regulating the excitability of neurons in the brain. This makes this compound a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-4-3-9(6-10(11)14(18)20)19-15(21)12-7-1-2-8(5-7)13(12)16(19)22/h1-4,6-8,12-13H,5H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQASGZGSRYMBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide
Reactant of Route 6
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide

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